molecular formula C5H11NO B2907070 1-Amino-4-penten-2-ol CAS No. 228699-96-5

1-Amino-4-penten-2-ol

Cat. No.: B2907070
CAS No.: 228699-96-5
M. Wt: 101.149
InChI Key: WUCHYGSGPTWIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-penten-2-ol is an organic compound with the molecular formula C5H11NO. It is a versatile molecule that contains both an amino group and a hydroxyl group, making it an important intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-penten-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-penten-2-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-penten-2-ol undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-4-penten-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-penten-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-penten-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-aminopent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCHYGSGPTWIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.